Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol
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Overview
Description
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. The structure of this compound includes a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, along with an acetic acid moiety and a heptyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with heptyl alcohol under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, as a COX inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The benzodioxole ring structure is crucial for its binding affinity and selectivity towards the enzyme.
Comparison with Similar Compounds
Similar Compounds
Acetic acid derivatives: Compounds such as 3,4-(methylenedioxy)phenylacetic acid and its esters.
Benzodioxole derivatives: Compounds like piperonyl butoxide and safrole, which also contain the benzodioxole ring structure.
Uniqueness
Acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptyl group and the acetic acid moiety enhances its lipophilicity and potential bioactivity compared to other benzodioxole derivatives .
Properties
CAS No. |
74024-88-7 |
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Molecular Formula |
C17H26O5 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
acetic acid;2-heptyl-2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C15H22O3.C2H4O2/c1-3-4-5-6-7-10-15(2)17-13-9-8-12(16)11-14(13)18-15;1-2(3)4/h8-9,11,16H,3-7,10H2,1-2H3;1H3,(H,3,4) |
InChI Key |
YNEMVCTYYKWTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OC2=C(O1)C=C(C=C2)O)C.CC(=O)O |
Origin of Product |
United States |
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